molecular formula C15H21BO2 B13412171 (E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane

(E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane

Cat. No.: B13412171
M. Wt: 244.14 g/mol
InChI Key: RYYOODZZGKJVFR-UHFFFAOYSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylstyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, at elevated temperatures around 100°C for about 20 hours. The resulting mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, bases like potassium phosphate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science. The versatility of this compound allows for the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane involves its role as a boron-containing reagent in cross-coupling reactions. The palladium-catalyzed process facilitates the formation of carbon-carbon bonds by transferring the boron moiety to the organic substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is unique due to its stability and reactivity, which make it an ideal reagent for various chemical transformations. Its ability to form strong carbon-carbon bonds efficiently sets it apart from other similar compounds .

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-12-7-6-8-13(11-12)9-10-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3

InChI Key

RYYOODZZGKJVFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2)C

Origin of Product

United States

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